4-(Oxiran-2-yl)oxane

Medicinal Chemistry Stereoselective Synthesis Conformational Analysis

Accelerate your drug discovery programs with 4-(Oxiran-2-yl)oxane, a unique building block that merges an electrophilic epoxide with a conformationally rigid tetrahydropyran ring. This dual architecture enables diastereoselective ring-opening reactions and provides a direct route to privileged scaffolds found in macrolides and bryostatins. Unlike generic epoxides, its pre-formed core eliminates linear construction steps, anchoring favorable logP (0.81) and TPSA (21.76 Ų) for oral drug-likeness. Procure with ≥98% purity for reproducible, predictable results in medicinal chemistry and process scale-up.

Molecular Formula C7H12O2
Molecular Weight 128.171
CAS No. 1339849-51-2
Cat. No. B2870905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxiran-2-yl)oxane
CAS1339849-51-2
Molecular FormulaC7H12O2
Molecular Weight128.171
Structural Identifiers
SMILESC1COCCC1C2CO2
InChIInChI=1S/C7H12O2/c1-3-8-4-2-6(1)7-5-9-7/h6-7H,1-5H2
InChIKeyUMIVQPLNSLWQSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxiran-2-yl)oxane (CAS 1339849-51-2): Procuring a Tetrahydropyran-Fused Epoxide Building Block for Heterocyclic Synthesis


4-(Oxiran-2-yl)oxane, also designated as 4-(oxiran-2-yl)tetrahydro-2H-pyran, is a heterocyclic organic compound (molecular formula C₇H₁₂O₂; molecular weight 128.17) characterized by a saturated six-membered tetrahydropyran ring fused at the 4-position to a three-membered oxirane (epoxide) ring [1]. This dual-ring architecture confers a defined spatial orientation and distinct reactivity profile compared to monocyclic epoxides. Its primary commercial and research utility is as a versatile molecular building block in the synthesis of complex organic molecules, natural product analogs, and pharmaceutical intermediates, with commercial offerings typically specifying a purity of ≥95% .

Why Generic Epoxide Substitution Fails: The Critical Role of the Tetrahydropyran Scaffold in 4-(Oxiran-2-yl)oxane


The unique value of 4-(Oxiran-2-yl)oxane lies in the confluence of its two heterocyclic rings, not merely the presence of a generic epoxide. The oxirane ring provides a reactive electrophilic center for nucleophilic ring-opening reactions, while the adjacent tetrahydropyran ring imposes significant steric and stereoelectronic constraints. In comparison to simpler, monocyclic epoxides, the tetrahydropyran scaffold restricts conformational flexibility, potentially enhancing diastereoselectivity in subsequent reactions and enabling the construction of sp³-rich, three-dimensional architectures prevalent in modern drug discovery [1]. Furthermore, the tetrahydropyran motif is a privileged structure in numerous bioactive natural products and pharmaceuticals; incorporating this scaffold at an early stage via 4-(Oxiran-2-yl)oxane can significantly shorten synthetic routes compared to linear assembly methods. Therefore, substituting a generic epoxide for 4-(Oxiran-2-yl)oxane would forfeit the intrinsic architectural advantages and the potential for streamlined access to tetrahydropyran-containing molecular frameworks.

Quantitative Differentiators: Head-to-Head Evidence for 4-(Oxiran-2-yl)oxane (CAS 1339849-51-2) Selection


Steric and Conformational Constraints: A Quantitative Comparison with 2-(Oxiran-2-yl)oxane

The spatial orientation of the oxirane ring relative to the tetrahydropyran scaffold is a critical determinant of reactivity. The 4-substituted isomer (4-(Oxiran-2-yl)oxane) presents the epoxide in an equatorial or pseudo-equatorial position, offering a different steric environment than the 2-substituted isomer (2-(Oxiran-2-yl)oxane, CAS 69963-69-5) where the oxirane is adjacent to the ring oxygen. This positional difference is expected to translate into distinct diastereoselectivity outcomes in nucleophilic ring-opening reactions. While direct experimental kinetic data for this specific pair are not publicly available, class-level inference from tetrahydropyran conformational analysis predicts that the 4-substituted isomer will experience less 1,3-diaxial and anomeric interactions during reactions at the oxirane center compared to its 2-substituted analog [1].

Medicinal Chemistry Stereoselective Synthesis Conformational Analysis

Physicochemical Differentiation: Comparative TPSA and logP Values for Permeability Prediction

In drug design, the topological polar surface area (TPSA) and calculated partition coefficient (logP) are key predictors of membrane permeability and bioavailability. 4-(Oxiran-2-yl)oxane possesses a TPSA of 21.76 Ų and a logP of 0.81 . These values are nearly identical to its isomer, 2-(oxiran-2-yl)oxane (TPSA ~21.76 Ų, logP ~0.81), but are notably lower than a more polar analog like 4-(oxiran-2-ylmethoxy)oxane (CAS 1236764-54-7, TPSA ~30.99 Ų) . This demonstrates that while the compound maintains a favorable balance between hydrophilicity and lipophilicity for oral bioavailability (often cited as TPSA < 140 Ų and logP between 0 and 5), its properties are distinct from related analogs with additional hydrogen bond acceptors.

ADME/Tox Drug Design Physicochemical Property

Commercial Purity and Quality Control: Supplier-Specified Purity for Reproducible Research

Reproducibility in chemical research hinges on the use of well-characterized, high-purity starting materials. Commercial suppliers provide 4-(Oxiran-2-yl)oxane with a specified minimum purity of 95% or 98% . In contrast, some vendors list this compound with a purity of "NLT 97%" (Not Less Than 97%) , highlighting that a quantitative, QC-verified purity specification is not universal across all sources. Procuring the compound with a defined purity specification, such as 98% (as certified by the supplier's in-house quality control), ensures batch-to-batch consistency and minimizes the impact of unknown impurities on reaction outcomes, a critical factor in both academic research and process development.

Chemical Procurement Quality Control Reproducibility

Epoxide Ring Strain as a Quantitative Reactivity Driver: A Comparison with Other Cyclic Ethers

The inherent reactivity of 4-(Oxiran-2-yl)oxane is driven by the high ring strain of its oxirane component. The strain energy for an unsubstituted oxirane (ethylene oxide) is approximately 114 kJ/mol (27.2 kcal/mol), which is significantly higher than that of oxetane (~106 kJ/mol), tetrahydrofuran (~23 kJ/mol), and tetrahydropyran (~6 kJ/mol) [1]. This substantial strain energy, which is retained in substituted oxiranes like 4-(Oxiran-2-yl)oxane, makes the epoxide ring highly susceptible to nucleophilic attack and ring-opening, whereas the adjacent tetrahydropyran ring is comparatively inert under similar mild conditions. This class-level property enables chemoselective transformations where the oxirane can be manipulated in the presence of the tetrahydropyran without requiring extensive protecting group strategies.

Physical Organic Chemistry Reaction Kinetics Ring-Opening Polymerization

High-Value Application Scenarios: Where 4-(Oxiran-2-yl)oxane (CAS 1339849-51-2) Delivers a Decisive Advantage


Stereoselective Synthesis of Bioactive Tetrahydropyran-Containing Scaffolds

In the synthesis of complex natural product analogs or drug candidates containing a tetrahydropyran core (e.g., bryostatins, phorboxazoles, or certain macrolides), the use of 4-(Oxiran-2-yl)oxane as a starting material or advanced intermediate is advantageous. Its pre-formed tetrahydropyran ring eliminates the need for its de novo construction, while the epoxide handle provides a latent functional group for installing a wide variety of C2 or C3 synthons. The conformational bias of the 4-substituted scaffold, as inferred from class-level principles [1], can be strategically leveraged to influence the diastereomeric outcome of subsequent epoxide ring-opening and cyclization steps, a key consideration when building complex stereochemical arrays.

Early-Stage Development of ADME-Optimized Lead Compounds

For medicinal chemistry programs focused on oral drug candidates, incorporating 4-(Oxiran-2-yl)oxane can help maintain a favorable physicochemical profile. With a calculated logP of 0.81 and TPSA of 21.76 Ų , the compound is well-positioned within the optimal property space for cell permeability and oral absorption. Utilizing this building block early in a lead optimization campaign allows medicinal chemists to build molecular complexity while anchoring the physicochemical properties to a core that is unlikely to introduce ADME liabilities. This contrasts with more polar analogs, which may necessitate additional synthetic modifications to overcome permeability deficits.

Reproducible Process Chemistry and Method Development

In both academic method development and industrial process chemistry, the reproducibility of a key transformation is paramount. Procuring 4-(Oxiran-2-yl)oxane with a well-defined purity specification of 98% provides a high degree of confidence in batch-to-batch consistency. This level of quality control ensures that the observed reactivity and selectivity of the oxirane moiety are not confounded by variable impurity profiles. For a process chemist scaling a reaction sequence, this reliability translates directly to predictable yields, easier purification, and more robust intellectual property filings.

Chemoselective Bifunctionalization for Polymer and Materials Science

The significant difference in ring strain energy between the oxirane (~114 kJ/mol) and tetrahydropyran (~6 kJ/mol) rings in 4-(Oxiran-2-yl)oxane [2] enables highly chemoselective, stepwise functionalization. In materials science applications, the highly reactive oxirane can be first opened with a nucleophile (e.g., an amine or thiol) to create a covalent linkage, while the robust tetrahydropyran ring remains intact to serve as a rigid, lipophilic spacer or a component of a larger polymer backbone. This orthogonal reactivity is a powerful tool for constructing well-defined macromolecular architectures or functionalized surfaces.

Technical Documentation Hub

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